2-Dimethylaminomethylenecyclopentanone
Description
2-Dimethylaminomethylenecyclopentanone is a cyclopentanone derivative featuring a dimethylaminomethylene substituent at the 2-position. The dimethylaminomethylene group introduces both steric and electronic effects, altering the compound’s reactivity and physical properties compared to simpler cyclopentanone analogs.
Properties
CAS No. |
67382-33-6 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C8H13NO/c1-9(2)6-7-4-3-5-8(7)10/h6H,3-5H2,1-2H3 |
InChI Key |
ZDMLTTPLWSNBND-UHFFFAOYSA-N |
SMILES |
CN(C)C=C1CCCC1=O |
Canonical SMILES |
CN(C)C=C1CCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This contrasts with chlorophenyl (electron-withdrawing) and hydroxyethyl (polar but less nucleophilic) groups .
- Steric Effects: The dimethylaminomethylene group introduces moderate steric hindrance, comparable to hydroxyethyl but less than hexyl chains, which may limit reactivity in bulky environments .
- Solubility: Dimethylaminomethylene likely increases solubility in polar aprotic solvents (e.g., DMF) compared to hexyl-substituted analogs but less than hydroxyethyl derivatives .
Reactivity and Functional Group Interactions
- Cyclopentanone Core: All compounds retain the ketone group, enabling reactions like aldol condensation or Grignard additions. However, substituents modulate reactivity: Chlorophenyl groups () direct electrophilic substitution para to Cl . Dimethylaminomethylene may facilitate Schiff base formation via the amino group, a pathway absent in hydroxyethyl or hexyl analogs .
- Thermal Stability: Alkyl chains (e.g., hexyl in ) enhance thermal stability but reduce volatility. Dimethylaminomethylene’s conjugated system might improve stability over hydroxyethyl analogs .
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